molecular formula C9H7N3O2 B2689969 2-Methyl-6-nitroquinoxaline CAS No. 2942-02-1

2-Methyl-6-nitroquinoxaline

Número de catálogo: B2689969
Número CAS: 2942-02-1
Peso molecular: 189.174
Clave InChI: CZWQHNDESNJXGS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-6-nitroquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C9H7N3O2. It is a derivative of quinoxaline, characterized by the presence of a methyl group at the second position and a nitro group at the sixth position of the quinoxaline ring. This compound is of significant interest due to its diverse applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitroquinoxaline typically involves the condensation of o-phenylenediamine with α-diketones. One common method includes the reaction of 2-methylquinoxaline with nitric acid under controlled conditions to introduce the nitro group at the sixth position . Another approach involves the use of α-aminoxylated 1,3-dicarbonyl compounds in a one-pot cascade process, which eliminates the need for extra catalysts or harsh reaction conditions .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to ensure cost-effectiveness and environmental sustainability. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance yield and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-6-nitroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Pain Management and Anesthesia

Research indicates that 2-methyl-6-nitroquinoxaline derivatives can be utilized as therapeutic agents to manage pain and induce anesthesia. Specifically, these compounds have been shown to effectively reduce peripheral pain and anesthetize the central nervous system. They may also play a role in constricting blood vessels, treating ischemia, and alleviating symptoms of inflammatory disorders .

Neurodegenerative Diseases

The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanisms involve modulation of neurotransmitter systems and neuroprotective effects that could slow down the progression of these diseases .

Antiparasitic Activity

This compound has demonstrated significant antiparasitic properties, particularly against Schistosoma mansoni, a parasite responsible for schistosomiasis. In vitro studies have shown that certain derivatives can kill over 70% of newly transformed schistosomula at concentrations as low as 10 µM. However, the in vivo effectiveness requires further optimization for better bioavailability .

Antimicrobial Properties

The compound exhibits potent activity against Gram-positive bacteria and has been explored for its anticancer effects. Various quinoxaline derivatives have shown promising results in inhibiting cancer cell growth and could serve as lead compounds for developing new anticancer therapies .

Pain Management Study

In a study involving animal models, this compound was compared to clonidine, a known anesthetic agent. The findings indicated that the compound exhibited comparable anesthetic effects, suggesting its potential as an alternative or adjunct therapy in pain management .

Antiparasitic Efficacy

A series of quinoxaline derivatives were synthesized and tested against S. mansoni. The most effective compounds achieved IC50 values below 0.31 µM against adult stages of the parasite, showcasing their potential as new treatments for schistosomiasis .

Comparación Con Compuestos Similares

    Quinoxaline: The parent compound without the methyl and nitro groups.

    2-Methylquinoxaline: Lacks the nitro group.

    6-Nitroquinoxaline: Lacks the methyl group

Comparison: 2-Methyl-6-nitroquinoxaline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The methyl group increases lipophilicity, enhancing membrane permeability, while the nitro group is crucial for its antimicrobial and anticancer properties .

Actividad Biológica

2-Methyl-6-nitroquinoxaline (M6NQ) is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article delves into the mechanisms of action, biochemical properties, and pharmacological effects of M6NQ, supported by research findings and case studies.

Chemical Structure and Properties

M6NQ is characterized by a methyl group at the 2-position and a nitro group at the 6-position of the quinoxaline ring. This unique substitution pattern enhances its lipophilicity and reactivity, influencing its biological interactions.

Target Interactions

M6NQ acts on various biological targets, including enzymes and receptors involved in critical biochemical pathways. Quinoxaline derivatives are known to inhibit specific enzymes, leading to alterations in cellular signaling and metabolic processes .

Biochemical Pathways

Research indicates that M6NQ can affect multiple biochemical pathways, including:

  • DNA Synthesis and Repair : M6NQ has been investigated for its potential to interfere with DNA replication mechanisms, making it a candidate for anticancer therapies .
  • Neurotransmitter Receptors : It interacts with glutamate receptors, potentially modulating synaptic plasticity and neurotransmission .

Antimicrobial Activity

M6NQ exhibits significant antimicrobial properties against various pathogens:

  • Antiparasitic Effects : Studies have shown that M6NQ derivatives possess activity against Schistosoma mansoni, with some compounds demonstrating over 70% efficacy at low concentrations (IC50 values ≤0.31 µM) against larval stages .
  • Antibacterial Properties : Nitroquinoxaline compounds have demonstrated effectiveness against Gram-positive bacteria, indicating potential as antimicrobial agents .

Anticancer Potential

M6NQ has been explored for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways. For instance, derivatives of M6NQ have shown enhanced activity in cleaving DNA abasic sites, which is crucial for targeting cancer cells with defective repair mechanisms .

Study on Schistosomiasis

A study evaluated the efficacy of M6NQ derivatives against S. mansoni. The results indicated that certain compounds could significantly reduce worm burdens in infected mice, highlighting their potential as therapeutic agents in treating schistosomiasis. The most effective compounds exhibited selectivity indices greater than 8.9, suggesting a favorable therapeutic window .

Neuropharmacological Investigation

Another study investigated the effects of M6NQ on behavioral responses in rodent models exposed to cocaine. The findings revealed that M6NQ modulated locomotor activity and reward-associated learning, implicating its role in neuroplasticity and addiction pathways .

Summary of Findings

The biological activity of this compound is multifaceted, involving various mechanisms that contribute to its pharmacological effects:

Activity Efficacy Mechanism
Antiparasitic>70% efficacy against S. mansoniInhibition of larval motility
AntibacterialEffective against Gram-positive bacteriaDisruption of bacterial cell wall synthesis
AnticancerInduces apoptosisDNA damage response modulation
NeuropharmacologicalModulates behavior in addiction modelsInteraction with neurotransmitter receptors

Propiedades

IUPAC Name

2-methyl-6-nitroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c1-6-5-10-9-4-7(12(13)14)2-3-8(9)11-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWQHNDESNJXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=C(C=CC2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

15.3 ml (0.1 mol) of a 40% w/v aqueous solution of pyruvic aldehyde were added to a suspension of 15.3 g (0.1 mol) of 4-nitro-1,2-phenylenediamine in 800 ml of a 1:1 by volume mixture of isopropanol and water, and the resulting mixture was heated under reflux for 3 hours. At the end of this time, the mixture was cooled, and the crystals which had precipitated were collected by filtration and recrystallized from ethanol. The filtrate was concentrated by distillation under reduced pressure, and the concentrate was triturated with ethanol to cause crystallization. A total of 15.5 g of 2-methyl-6-nitroquinoxaline were obtained as crude yellow-brown crystals. 12.5 g (0.066 mol) of this crude 2-methyl-6-nitroquinoxaline were suspended in 200 ml of toluene, and 13.2 g of selenium dioxide were added to the suspension. The resulting mixture was then heated under reflux for 4 hours. It was then cooled, after which insoluble materials were filtered off and the filtrate was freed from the solvent by distillation under reduced pressure. The residue was mixed with 400 ml of acetone. 420 ml (0.13 mol) of a 5% aqueous solution of potassium permanganate were then slowly added at room temperature and with stirring to the resulting mixture, which was then stirred at room temperature for 2.5 hours. At the end of this time, insoluble materials were filtered off and the filtrate was freed from acetone by distillation under reduced pressure. The aqueous layer thus obtained was washed with diethyl ether and then acidified with concentrated hydrochloric acid to precipitate crystals. These crystals were dissolved in a 1N aqueous solution of sodium hydroxide, and insoluble materials were filtered off. The filtrate was again acidified with concentrated hydrochloric acid to precipitate crystals, which were recrystallized from a mixture of acetone and diethyl ether, to give 9.9 g of the title compound as pale yellow-brown crystals, melting at 208°-210° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 4-nitro-1,2-phenylenediamine (10.0 g) in water (150 mL) was added dropwise a 40% aqueous solution of pyruvic aldehyde (11.76 g) at room temperature. The reaction solution was stirred at 80° C. for 4 hours, and cooled to room temperature. Water (200 mL) was added to the mixture, and the mixture was extracted with chloroform (150 mL×3). The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residual solid was recrystallized from ethanol, collected by filtration, and dried to give 2-methyl-6-nitroquinoxaline (7.38 g, 60%) as red solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.76 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.